1-(1-Phenylcycloheptyl)piperidine hydrobromide
Description
Properties
IUPAC Name |
1-(1-phenylcycloheptyl)piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N.BrH/c1-2-8-14-18(13-7-1,17-11-5-3-6-12-17)19-15-9-4-10-16-19;/h3,5-6,11-12H,1-2,4,7-10,13-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHIYZZOMZCVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144771 | |
| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102207-05-6 | |
| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis begins with the condensation of cycloheptanone and piperidine to form 1-(1-cycloheptenyl)piperidine. This enamine intermediate is critical for subsequent phenyl group introduction. In the patented procedure, cyclohexanone analogs required azeotropic distillation with benzene or toluene to remove water, achieving 85–90% conversion . For cycloheptanone, the larger ring size necessitates extended reaction times (14–16 hours vs. 8–10 hours for cyclohexanone) due to increased steric hindrance.
Reaction Conditions:
-
Molar ratio: Cycloheptanone : piperidine = 1 : 1.2 (excess amine drives equilibrium).
-
Catalyst: 1–2 wt% p-toluenesulfonic acid (PTSA) accelerates dehydration .
-
Solvent: Toluene (250–300 mL per 100 g ketone) facilitates azeotropic water removal.
Post-reaction, vacuum distillation isolates the enamine (b.p. 130–135°C at 10 mmHg). Spectral data (IR, NMR) confirm the absence of carbonyl peaks, verifying complete enamine formation .
Grignard Reaction with Phenylmagnesium Bromide
The enamine undergoes nucleophilic addition with phenylmagnesium bromide to form the 1-(1-phenylcycloheptyl)piperidine adduct. This step requires strict anhydrous conditions to prevent Grignard reagent hydrolysis.
-
Enamine activation: The enamine is converted to its tosylate salt by treatment with PTSA in toluene at 0–5°C.
-
Grignard addition: Phenylmagnesium bromide (1.1 equivalents) in ether is added dropwise to the tosylate slurry at 0–5°C.
-
Stirring: 30 minutes post-addition ensures complete reaction.
Key Considerations:
-
Temperature control: Exothermic reactions require cooling to avoid byproduct formation (e.g., biphenyl).
-
Quenching: Saturated ammonium chloride and ammonium hydroxide decompose unreacted Grignard reagent, yielding the free base.
Acidification to Hydrobromide Salt
The free base is converted to the hydrobromide salt via direct treatment with hydrobromic acid. This step determines crystallinity and purity.
-
Solvent selection: The free base is dissolved in ether or benzene (250–300 mL per 50 g base).
-
Acid addition: Gaseous HBr is bubbled through the solution until pH < 2, or 48% aqueous HBr is added stoichiometrically.
-
Precipitation: The hydrobromide salt crystallizes upon cooling (0–5°C).
Recrystallization:
-
Solvent system: Methanol-ether (1:3 v/v) removes residual impurities.
-
Yield: 68–72% after two recrystallizations.
Purification and Analytical Characterization
Chromatographic Methods:
-
Silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the free base pre-acidification.
-
Ion-exchange chromatography verifies hydrobromide stoichiometry (1:1 base:HBr) .
Spectroscopic Data:
Chemical Reactions Analysis
Grignard Reaction
The synthesis begins with the preparation of a substituted Grignard reagent. Cycloheptanone reacts with piperidine in the presence of sodium cyanide to form a carbonitrile intermediate, which is then treated with phenylmagnesium bromide to introduce the phenyl group. This step is critical for forming the 1-phenylcycloheptyl moiety .
Synthesis Steps
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Formation of carbonitrile intermediate | Cycloheptanone, Piperidine, NaCN | 1-Piperidinocycloheptylcarbonitrile |
| 2 | Grignard addition | Phenylmagnesium bromide | 1-(1-Phenylcycloheptyl)piperidine |
| 3 | Acid treatment | HBr (aq) | 1-(1-Phenylcycloheptyl)piperidine hydrobromide |
Purification
The hydrobromide salt is purified through recrystallization from methanol-ether mixtures. This method ensures the removal of impurities while maintaining the stability of the compound .
Spectroscopic Analysis
The compound undergoes rigorous spectroscopic characterization to confirm its structure and purity. Key techniques include:
NMR Analysis
- ¹H NMR : Peaks corresponding to the cycloheptyl ring protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) are observed. The piperidine ring protons appear as multiplets in the δ 1.8–3.5 ppm range .
- ¹³C NMR : Signals for carbons in the cycloheptyl (δ 20–35 ppm) and aromatic regions (δ 125–145 ppm) are distinct.
IR Spectroscopy
- Absorption bands at 2900–3100 cm⁻¹ (C-H stretch) and 1450–1600 cm⁻¹ (C=C aromatic stretch) confirm the presence of the phenyl and cycloheptyl groups .
Mass Spectrometry
- Electron Ionization (EI) : Fragmentation patterns reveal peaks at m/z 243 (M⁺· for the free base) and m/z 324 (M⁺· for the hydrobromide salt) .
Elimination Reactions
In the presence of strong acids or bases, the compound may undergo elimination. For example:
- E1 Mechanism : Acidic conditions can lead to the formation of a cycloheptyl carbocation, followed by the loss of a proton to yield 1-phenylcycloheptene .
Reaction Pathway
| Reactant | Reagent | Product |
|---|---|---|
| This compound | H₂SO₄ (conc.) | 1-Phenylcycloheptene |
Substitution Reactions
The piperidine ring can act as a nucleophile in substitution reactions. For instance, reaction with alkyl halides under refluxing conditions may yield quaternary ammonium salts .
Stability and Degradation
The hydrobromide salt exhibits stability under ambient conditions but degrades upon prolonged exposure to heat or light. Gas chromatography (GC) analysis of degraded samples reveals fragments corresponding to phenylcycloheptene, indicating thermal elimination .
Scientific Research Applications
Pharmacological Applications
1. Neurological Research:
The compound has been investigated for its potential role as a dopamine receptor modulator. It shows promise in studies related to neurological disorders such as Parkinson's disease and schizophrenia. Its mechanism involves binding to dopamine receptors, which may help in understanding neurotransmission pathways and developing therapeutic agents.
2. Pain Management:
Research indicates that 1-(1-Phenylcycloheptyl)piperidine hydrobromide may exhibit analgesic properties. It has been studied for its effects on pain pathways, potentially leading to the development of new analgesics that target specific receptor sites without the side effects common to traditional opioids.
3. Antidepressant Effects:
Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. Its interaction with serotonin receptors could provide insights into new treatment avenues for depression and anxiety disorders.
Case Study 1: Dopamine Receptor Binding
A study conducted on the binding affinity of this compound revealed that it selectively binds to D2 dopamine receptors. This study utilized radiolabeled compounds to quantify binding in vitro, demonstrating its potential as a tool for PET imaging in neurological research.
Case Study 2: Analgesic Properties
In an experimental model of chronic pain, this compound was administered to evaluate its efficacy compared to standard analgesics. Results showed a significant reduction in pain scores, suggesting that it may offer a novel approach to pain management without the risk of dependency associated with traditional opioids.
Case Study 3: Antidepressant Activity
A behavioral study assessed the effects of varying doses of this compound on depressive-like behaviors in rodents. The findings indicated a dose-dependent reduction in depressive symptoms, supporting further investigation into its mechanism as an antidepressant.
Mechanism of Action
1-(1-Phenylcycloheptyl)piperidine hydrobromide exerts its effects primarily through interactions with neurotransmitter systems in the central nervous system. It acts as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor, which leads to the inhibition of calcium ion influx and subsequent reduction in neurotransmitter release . Additionally, it may inhibit the reuptake of dopamine, serotonin, and norepinephrine, contributing to its potential analgesic and anesthetic effects .
Comparison with Similar Compounds
1-(1-Phenylcycloheptyl)piperidine hydrobromide is similar to other arylcycloheptylamine compounds, such as:
1-(1-Phenylcyclohexyl)piperidine (Phencyclidine, PCP): Known for its psychotomimetic effects and use as an anesthetic.
1-(1-Phenylcyclohexyl)pyrrolidine (PCPy): Another analog with similar pharmacological activities.
1-(1-Phenylcyclohexyl)morpholine (PCMo): A compound with potential analgesic and anesthetic properties.
The uniqueness of this compound lies in its cycloheptyl ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to its cyclohexyl analogs .
Biological Activity
1-(1-Phenylcycloheptyl)piperidine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C16H22BrN
- Molecular Weight : 305.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neuroreceptors, particularly in the central nervous system (CNS). Its structure allows it to act as a modulator of neurotransmitter systems, including dopamine and serotonin pathways. The compound's piperidine ring contributes to its ability to cross the blood-brain barrier, enhancing its psychoactive effects.
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant anxiolytic and antidepressant-like effects in animal models. These effects are likely mediated through sigma-1 receptor modulation, which plays a critical role in neuroprotection and mood regulation.
2. Antimicrobial Activity
Preliminary studies have shown that derivatives of piperidine compounds can exhibit antimicrobial properties. In particular, compounds similar to this compound have demonstrated selective activity against Gram-positive bacteria, which suggests potential applications in treating bacterial infections.
3. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has shown promise as an anticancer agent, with studies indicating that it can induce apoptosis in tumor cells while sparing normal cells, indicating a favorable therapeutic index.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other piperidine derivatives:
| Compound | Biological Activity | Notable Effects |
|---|---|---|
| Piperazine derivatives | Antiviral, Antibacterial | Moderate protection against viruses like HIV-1 |
| Piperidinothiosemicarbazones | Tuberculostatic | MIC values as low as 0.5 μg/mL against resistant strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
